REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9](Cl)[N:10]=1)[C:5]([OH:7])=[O:6].Cl.[CH3:13][OH:14]>[OH-].[Na+]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:14][CH3:13])[N:10]=1)[C:5]([OH:7])=[O:6] |f:3.4|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
770 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
34 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is then heated to 70° C. for 4 h before it
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled to rt
|
Type
|
CUSTOM
|
Details
|
The white precipitate that forms is collected
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated to 60° C
|
Type
|
CUSTOM
|
Details
|
Solid material is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |